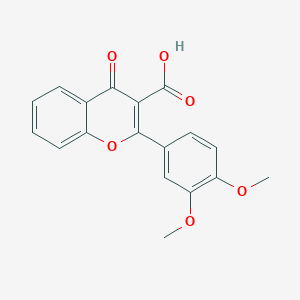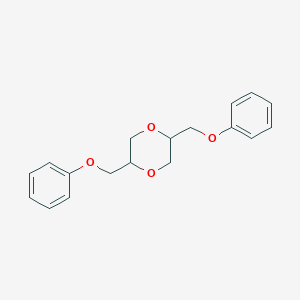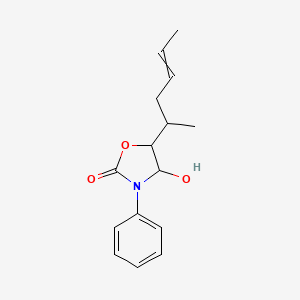
4H-1,3-Dioxin-4-one, 6-hydroxy-2,2-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-hydroxy-2,2-dimethyl-4H-1,3-dioxin-4-one is a compound with a unique structure that includes a dioxin ring substituted with a hydroxyl group and two methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxy-2,2-dimethyl-4H-1,3-dioxin-4-one typically involves the reaction of 2,5-dihydroxybenzoic acid with thionyl chloride in the presence of acetone and 4-dimethylaminopyridine. The reaction is carried out at 0°C under a nitrogen atmosphere and then allowed to proceed at room temperature for 16 hours. The product is then extracted and purified using silica-gel column chromatography with ethyl acetate/petroleum ether as the eluent .
Industrial Production Methods
While specific industrial production methods for 6-hydroxy-2,2-dimethyl-4H-1,3-dioxin-4-one are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to improve yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
6-hydroxy-2,2-dimethyl-4H-1,3-dioxin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to alter the dioxin ring.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution reactions can produce various halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
6-hydroxy-2,2-dimethyl-4H-1,3-dioxin-4-one has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 6-hydroxy-2,2-dimethyl-4H-1,3-dioxin-4-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and dioxin ring structure allow it to form hydrogen bonds and interact with enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or cytotoxic activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,6-Trimethyl-4H-1,3-dioxin-4-one: This compound is similar in structure but has three methyl groups instead of two and lacks the hydroxyl group.
4-hydroxy-2,2-dimethyl-1,3-dioxane: This compound has a similar dioxane ring structure but differs in the position and number of hydroxyl groups.
Uniqueness
6-hydroxy-2,2-dimethyl-4H-1,3-dioxin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxyl and methyl groups on the dioxin ring allows for a range of chemical modifications and interactions, making it a versatile compound in research and industrial applications .
Eigenschaften
CAS-Nummer |
114336-72-0 |
|---|---|
Molekularformel |
C6H8O4 |
Molekulargewicht |
144.12 g/mol |
IUPAC-Name |
6-hydroxy-2,2-dimethyl-1,3-dioxin-4-one |
InChI |
InChI=1S/C6H8O4/c1-6(2)9-4(7)3-5(8)10-6/h3,7H,1-2H3 |
InChI-Schlüssel |
ANUQJJACQHAFER-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(OC(=CC(=O)O1)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![10H-Pyrido[2,3-b]carbazole, 7-methoxy-5,11-dimethyl-](/img/structure/B14306323.png)
![1-[2-(1,3-Dioxolan-2-YL)ethyl]-4,9-dihydro-3H-carbazole](/img/structure/B14306327.png)
![Diethyl 2-[(4-methoxyphenyl)methylidene]butanedioate](/img/structure/B14306330.png)
![1-[(Chloromethoxy)methyl]-5-fluoropyrimidine-2,4(1H,3H)-dione](/img/structure/B14306337.png)
![2-{[(3H-Indol-3-ylidene)methyl]amino}benzene-1-thiol](/img/structure/B14306358.png)
![2-[4-(Bromomethyl)phenyl]-6-phenyl-4H-pyran-4-thione](/img/structure/B14306370.png)
![1,3-Bis({[2-(ethylsulfanyl)ethyl]sulfanyl}methyl)benzene](/img/structure/B14306378.png)

![1-Bromo-3-[(E)-2-bromovinyl]benzene](/img/structure/B14306385.png)

![6-(Methylsulfanyl)-2-phenylimidazo[1,2-b]pyridazin-3(5H)-one](/img/structure/B14306393.png)
![1H-Indene-3-carboxylic acid, 7-[(4-methylphenoxy)sulfonyl]-](/img/structure/B14306401.png)

